2-(3-Chlorophenyl)-3'-iodoacetophenone
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-(3-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIMAVCINKXQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642301 | |
| Record name | 2-(3-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-04-8 | |
| Record name | Ethanone, 2-(3-chlorophenyl)-1-(3-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3’-iodoacetophenone typically involves the introduction of the iodo and chloro substituents onto the acetophenone framework. One common method is the halogenation of acetophenone derivatives. For instance, the chlorination of acetophenone can be achieved using chlorine gas in the presence of a Lewis acid catalyst, such as aluminum chloride. The iodination step can be carried out using iodine and an oxidizing agent like nitric acid.
Industrial Production Methods
Industrial production of 2-(3-Chlorophenyl)-3’-iodoacetophenone may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3’-iodoacetophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the halogen atoms.
Oxidation and Reduction Reactions: Alcohols or carboxylic acids derived from the ketone group.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-(3-Chlorophenyl)-3’-iodoacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-3’-iodoacetophenone involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- The chlorine atom (electron-withdrawing) and iodine (leaving group) influence reactivity, enabling applications in cross-coupling reactions and pharmaceutical intermediates.
- Commercial availability is confirmed, with multiple suppliers listed .
Comparison with Structurally Similar Compounds
2-(3-Cyanophenyl)-3'-Iodoacetophenone
- CAS : 898784-37-7
- Formula: C₁₅H₁₀INO
- Molecular Weight : 347.15 g/mol
- Key Differences: Substituent: Cyano (-CN) replaces chlorine, enhancing electron-withdrawing effects and altering solubility (LogP = 3.59) . Applications: The cyano group facilitates nucleophilic additions, making it suitable for synthesizing heterocycles or polymers.
3'-Iodoacetophenone
2-Bromo-3'-Iodoacetophenone
3’-N[(2’’,5’’-Dichlorophenyl)Sulfonyl-Amide]Acetophenone
- CAS/Formula: Not fully specified, but includes a sulfonamide group .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Chlorophenyl)Acetamide
Table 1: Comparative Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP | Key Applications |
|---|---|---|---|---|
| This compound | 356.59 | Cl, I | N/A | Pharmaceutical intermediates |
| 2-(3-Cyanophenyl)-3'-iodoacetophenone | 347.15 | CN, I | 3.59 | Polymer synthesis |
| 3’-N[(2’’,5’’-Dichlorophenyl)sulfonyl-amide]acetophenone | ~400 (estimated) | SO₂N, Cl₂ | N/A | Enzyme inhibitors |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide | ~430 (estimated) | CF₃, Cl, benzothiazole | N/A | Antiviral agents |
Reactivity and Stability Insights
- Halogen Effects :
- Stability : Iodo compounds are light-sensitive; chlorine’s inductive effect enhances thermal stability vs. brominated analogues.
Biological Activity
2-(3-Chlorophenyl)-3'-iodoacetophenone, a compound with the CAS number 898784-04-8, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group and an iodoacetophenone moiety, which contribute to its unique biological profile.
The primary mechanism of action for this compound involves its interaction with various biochemical pathways. Notably, it acts as an agonist at serotonin receptors, particularly the 5-HT2 receptors . This interaction triggers downstream effects such as the activation of phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are crucial for intracellular signaling processes.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The minimum inhibitory concentration (MIC) against various bacterial strains has been reported to range from 40 to 50 µg/mL. It showed comparable inhibition zones against pathogens such as E. faecalis and P. aeruginosa, indicating its potential as an antibacterial agent .
Anticancer Activity
The compound has also shown promising anticancer activity across several cancer cell lines. In vitro studies revealed IC50 values ranging from 7 to 20 µM against various cancer types, including breast and pancreatic cancers. The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in cancer therapeutics .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 7 |
| MCF-7 (Breast) | 12.41 |
| PC3 (Prostate) | 9.71 |
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has shown anti-inflammatory effects in animal models. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Anticancer Efficacy : In a study involving human leukemia cell lines, treatment with this compound resulted in significant reductions in cell viability, indicating its effectiveness against hematological malignancies.
- Neuroprotective Effects : Animal studies have indicated that this compound may enhance neuroprotection by modulating neurotransmitter systems, particularly through the serotonin pathway, leading to improved outcomes in models of spinal cord injury.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is well-absorbed post oral administration and undergoes extensive hepatic metabolism. Its metabolic pathways involve interactions with enzymes such as monoamine oxidase, influencing neurotransmitter levels and overall cellular metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
